molecular formula C17H20N4O5S B2830154 2-{[2-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl}amino)-2-oxoethyl]sulfanyl}acetic acid CAS No. 957030-33-0

2-{[2-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl}amino)-2-oxoethyl]sulfanyl}acetic acid

Cat. No.: B2830154
CAS No.: 957030-33-0
M. Wt: 392.43
InChI Key: FBLMTBDYHZONRG-UHFFFAOYSA-N
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Description

2-{[2-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl}amino)-2-oxoethyl]sulfanyl}acetic acid is a complex organic compound that features a pyrazole ring, a pyridine ring, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl}amino)-2-oxoethyl]sulfanyl}acetic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a halogenated pyridine compound.

    Formation of the Sulfanylacetic Acid Moiety: This step involves the reaction of a thiol with a halogenated acetic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both pyrazole and pyridine rings suggests potential bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl}amino)-2-oxoethyl]sulfanyl}acetic acid would depend on its specific application. In a biological context, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole and pyridine rings could facilitate interactions with aromatic residues in proteins, while the sulfanylacetic acid moiety could participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-({6-[4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl}amino)-2-oxoethyl]sulfanyl}acetic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    2-{[2-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl}amino)-2-oxoethyl]sulfanyl}propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness

The uniqueness of 2-{[2-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl}amino)-2-oxoethyl]sulfanyl}acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both pyrazole and pyridine rings, along with the sulfanylacetic acid moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-[[6-(4-ethoxycarbonyl-3,5-dimethylpyrazol-1-yl)pyridin-3-yl]amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-4-26-17(25)16-10(2)20-21(11(16)3)13-6-5-12(7-18-13)19-14(22)8-27-9-15(23)24/h5-7H,4,8-9H2,1-3H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLMTBDYHZONRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)CSCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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